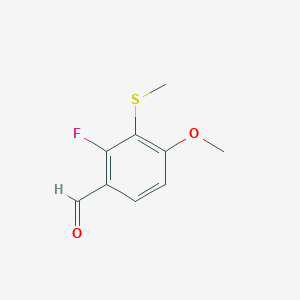

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde

Description

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring fluorine, methoxy, and methylthio functional groups at positions 2, 4, and 3 of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy, methylthio) substituents. Current availability data indicate discontinuation of commercial batches, highlighting challenges in sourcing this compound .

Propriétés

IUPAC Name |

2-fluoro-4-methoxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUKPVCOPGUDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method includes the following steps:

Fluorination: Introduction of a fluorine atom to the benzaldehyde ring.

Methoxylation: Addition of a methoxy group (-OCH3) to the benzaldehyde.

Methylthiolation: Introduction of a methylthio group (-SCH3) to the benzaldehyde.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Replacement of the fluorine atom or other functional groups with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde would yield 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, including:

- Oxidation : Conversion to corresponding carboxylic acids.

- Reduction : Formation of alcohol derivatives.

- Substitution Reactions : Replacement of the fluorine atom with other nucleophiles.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid |

| Reduction | 2-Fluoro-4-methoxy-3-(methylthio)benzyl alcohol |

| Substitution | Various substituted derivatives |

Research has indicated potential biological activities associated with this compound. Studies are exploring its interactions with biomolecules, which may lead to the development of novel therapeutic agents.

Pharmaceutical Development

The compound is being investigated as a building block for pharmaceutical compounds. Its structural features may provide a scaffold for drug design, particularly in targeting specific biological pathways.

Material Science

In industry, 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies

-

Antitumor Agent Development

A study highlighted the use of similar compounds derived from 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde as precursors in the synthesis of antitumor agents. These compounds exhibited promising activity against cancer cell lines, showcasing their potential in oncology research . -

Chemical Reactivity Analysis

Research demonstrated the compound's reactivity under various conditions, revealing its ability to undergo selective substitutions that could be harnessed for synthesizing new materials or pharmaceuticals . -

Biological Interaction Studies

Investigations into the biological interactions of this compound have shown that it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and providing insights into its mechanism of action .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of functional groups such as fluorine, methoxy, and methylthio allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Methoxy and methylthio groups in positions 3 and 4 contribute steric bulk and moderate electron donation, contrasting with the trifluoromethoxy group in C₉H₇F₃O₃, which is strongly electron-withdrawing .

Biological Relevance: Methylthio-substituted benzaldehydes (e.g., 4-hydroxy-3-(methylthio)benzaldehyde) are biosynthesized in orchids for pollinator attraction, suggesting ecological specificity . No such biological role is documented for the fluorinated analog.

In contrast, data gaps exist for 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde, necessitating caution in handling .

Synthetic Utility :

- The discontinued status of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde contrasts with the commercial availability of 2-Trifluoromethoxy-4-methoxybenzaldehyde, which is prioritized in drug discovery due to its stability and purity .

Notes

- Data Limitations : Direct studies on 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde are sparse; inferences rely on structural analogs and indirect evidence.

- Source Diversity : References include ecological studies (e.g., plant biochemistry ), regulatory assessments , and commercial catalogs , ensuring multidisciplinary validation.

- Conflicting Evidence: Commercial availability discrepancies (e.g., discontinuation notices vs. active listings for analogs ) highlight market volatility for specialized benzaldehydes.

Activité Biologique

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, including enzymes and receptors.

- IUPAC Name : 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde

- Molecular Formula : C9H9FOS

- CAS Number : 1379366-00-3

Research indicates that 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde may modulate the activity of specific enzymes or receptors. The presence of the fluorine atom can enhance the compound's ability to form hydrogen bonds, while the methylthio group may participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde. For instance, certain analogues have demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7), with IC50 values as low as 0.075 µM . The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis, with alterations in the expression levels of key apoptotic proteins such as Bcl2 and Bax .

Enzyme Interactions

The compound's interaction with enzymes has been a focal point in understanding its biological activity. It is believed to act as a modulator for specific enzyme pathways, which could lead to therapeutic applications in treating various diseases .

Case Studies

Pharmacokinetic Profile

While specific pharmacokinetic data for 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is limited, related compounds have shown favorable profiles, including low cytotoxicity at high concentrations (up to 100 µM) and effective modulation of biological targets without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.